An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide
An In-depth Technical Guide to 3-chloro-N-hydroxy-2,2-dimethylpropanamide
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a unique molecule at the intersection of industrial chemistry and potential pharmacological relevance. Primarily known as a key intermediate in the synthesis of the herbicide clomazone, its core structure, featuring a hydroxamic acid moiety, positions it within a class of compounds of significant interest to the drug development community. This document furnishes researchers, scientists, and drug development professionals with in-depth information on its chemical and physical properties, a detailed, field-proven synthesis protocol, and a survey of analytical methodologies for its characterization and quality control. Furthermore, we delve into the broader context of hydroxamic acids as bioactive agents, particularly as metalloenzyme inhibitors, to provide a framework for evaluating the potential applications of this and structurally related compounds in medicinal chemistry. While specific biological data for this compound is not publicly available, this guide serves as a foundational resource for its synthesis, characterization, and theoretical exploration in drug discovery programs.
Introduction and Chemical Identity
3-chloro-N-hydroxy-2,2-dimethylpropanamide is a synthetic organic compound that, while not a widely used end-product itself, holds significance as a chemical building block. Its structure is characterized by a propanamide backbone, substituted with a chloro group at the 3-position, two methyl groups at the 2-position, and a hydroxyl group on the amide nitrogen, forming a hydroxamic acid functional group.
The presence of the hydroxamic acid moiety (-C(=O)N(OH)-) is of particular note. This functional group is a powerful chelator of metal ions and is a key pharmacophore in a variety of approved drugs and clinical candidates, most notably as an inhibitor of zinc-containing enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1] This dual identity—an industrial intermediate and a potential pharmacophore—makes a thorough understanding of its properties essential for a multidisciplinary scientific audience.
Nomenclature and Chemical Identifiers
To ensure clarity and facilitate literature searches, the various identifiers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide[2] |
| CAS Number | 81778-06-5[2] |
| Molecular Formula | C₅H₁₀ClNO₂[2] |
| InChI Key | LOBXXWMXAMOBAH-UHFFFAOYSA-N[2] |
| Synonyms | 3-Chloro-2,2-dimethyl-propanehydroxamic acid, 3-chloro-N-hydroxy-2,2-dimethylpropionamide |
Physicochemical Properties
A summary of the key physical and chemical properties is presented in the table below. These properties are critical for handling, storage, and the design of experimental protocols.
| Property | Value | Source |
| Molecular Weight | 151.59 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 148-151 °C (decomposes) | [3] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | |
| XLogP3 | 0.5 | [2] |
Synthesis and Mechanism
The synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide is typically achieved through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, namely an acyl chloride, with hydroxylamine. This method is efficient and leverages readily available starting materials.
Synthesis Pathway Overview
The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropionyl chloride. The reaction is conducted in an aqueous basic solution to neutralize the hydrochloric acid byproduct and to deprotonate the hydroxylamine hydrochloride salt, thus generating the free nucleophile.
Caption: Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[3]
Materials:
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Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
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3-chloro-2,2-dimethylpropionyl chloride
-
Deionized water
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Ethanol
Procedure:
-
Preparation of Hydroxylamine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve 28.0 g (0.40 mole) of hydroxylamine hydrochloride in 60 ml of water.
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Base Addition: While maintaining the temperature between 0-5 °C, add a solution of 16.0 g (0.40 mole) of sodium hydroxide in 40 ml of water dropwise. This generates the free hydroxylamine nucleophile in situ.
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Acylation: Add 31.0 g (0.20 mole) of 3-chloro-2,2-dimethylpropionyl chloride dropwise over a 45-minute period. The temperature of the reaction mixture must be rigorously maintained between -3 °C and -5 °C to minimize side reactions.
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Reaction Maturation: After the addition is complete, maintain the reaction mixture at 5 °C for one hour. Then, allow the mixture to warm to ambient temperature and stir for an additional 16 hours.
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Isolation: A white solid precipitate will form. Collect the solid by filtration and air-dry.
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Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure 3-chloro-N-hydroxy-2,2-dimethylpropanamide. The expected yield is approximately 12.4 grams.[3]
Causality Behind Experimental Choices:
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Low Temperature: The reaction is highly exothermic. Maintaining low temperatures (-5 °C to 5 °C) is critical to prevent the hydrolysis of the acyl chloride and to control the reaction rate, avoiding the formation of byproducts.
-
Stoichiometry: A 2:1 molar ratio of hydroxylamine to acyl chloride is used to ensure complete consumption of the acyl chloride and to drive the reaction to completion.
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In Situ Generation of Nucleophile: Preparing the free hydroxylamine base just before the acylation step minimizes its degradation.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of the synthesized compound. A multi-technique approach is recommended for comprehensive characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 3-chloro-N-hydroxy-2,2-dimethylpropanamide due to its non-volatile nature.
Recommended HPLC Protocol: [4]
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Instrument: Standard HPLC system with UV detection.
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Column: Newcrom R1, 4.6 x 150 mm.
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Mobile Phase: A mixture of acetonitrile (MeCN) and water, buffered with a small amount of phosphoric acid. For LC-MS applications, formic acid should be substituted for phosphoric acid.[4]
-
Detection: UV, wavelength to be determined by UV scan (typically in the range of 200-220 nm for amides).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This reverse-phase method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[4]
Caption: General workflow for HPLC-based purity analysis.
Spectroscopic Methods
Spectroscopic techniques provide crucial information for structural elucidation and confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups, a singlet for the chloromethyl (-CH₂Cl) protons, and broad singlets for the N-H and O-H protons, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum is expected to show distinct signals for the methyl carbons, the quaternary carbon, the chloromethyl carbon, and the carbonyl carbon.[2] The carbonyl carbon will be the most downfield signal.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present.[2]
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O-H stretch: A broad band around 3200-3400 cm⁻¹.
-
N-H stretch: A moderate band around 3100-3300 cm⁻¹.
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C=O stretch (Amide I): A strong, sharp band around 1640-1680 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Chemical Reactivity and Stability
The reactivity of 3-chloro-N-hydroxy-2,2-dimethylpropanamide is governed by its functional groups: the hydroxamic acid, the primary alkyl chloride, and the sterically hindered neopentyl-like core.
The Hydroxamic Acid Moiety
Hydroxamic acids exhibit several key chemical properties:
-
Acidity: They are weak acids, with a pKa typically in the range of 8.5 to 9.5, allowing them to form hydroxamate anions in basic solutions.[1]
-
Tautomerism: They can exist in keto and iminol tautomeric forms, with the keto form being the most stable in acidic to neutral conditions.[1]
-
Hydrolysis: Like other amides, the hydroxamic acid can be hydrolyzed back to the corresponding carboxylic acid and hydroxylamine under acidic or basic conditions, typically requiring heat.
-
Chelation: The hydroxamate anion is a potent bidentate chelator for various metal ions, a property that is central to the biological activity of many hydroxamic acid-based drugs.[1]
The Alkyl Chloride
The primary alkyl chloride at the 3-position is susceptible to nucleophilic substitution reactions (Sₙ2). For instance, under basic conditions, intramolecular cyclization can occur where the hydroxamate anion acts as an internal nucleophile, displacing the chloride to form a five-membered cyclic product, 4,4-dimethyl-3-isoxazolidinone. This is a key step in the synthesis of the herbicide clomazone.[5]
Caption: Base-catalyzed intramolecular cyclization pathway.
Stability and Storage
The compound is reported to decompose upon melting.[3] For long-term storage, it should be kept in a cool (2-8 °C), dry, and tightly sealed container to prevent hydrolysis and potential degradation.
Biological and Pharmacological Context
While no specific biological activity or cytotoxicity data has been published for 3-chloro-N-hydroxy-2,2-dimethylpropanamide itself, its chemical structure places it in the important class of hydroxamic acids, which have a well-documented history in drug discovery.
Hydroxamic Acids as Metalloenzyme Inhibitors
The hydroxamic acid functional group is a highly effective zinc-binding group. It can coordinate to the zinc ion present in the active site of many metalloenzymes, leading to potent and often reversible inhibition. This mechanism is the basis for the therapeutic effects of several FDA-approved drugs.
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Vorinostat (SAHA), a hydroxamic acid, is an approved drug for the treatment of cutaneous T-cell lymphoma.[6]
-
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in tissue remodeling and are implicated in arthritis and cancer metastasis. Hydroxamic acids have been extensively studied as MMP inhibitors.[1]
Potential as a Research Probe or Drug Scaffold
Given the established role of the hydroxamic acid moiety, 3-chloro-N-hydroxy-2,2-dimethylpropanamide can be viewed as a simple scaffold for the design of novel enzyme inhibitors. The dimethyl groups provide steric bulk, while the chloro group offers a site for further chemical modification to explore structure-activity relationships (SAR). Researchers could use this compound as a starting point to design and synthesize libraries of more complex hydroxamic acids for screening against various metalloenzyme targets.
Safety and Handling
3-chloro-N-hydroxy-2,2-dimethylpropanamide is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).
-
Signal Word: Danger
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from incompatible materials. Store locked up.
Conclusion
3-chloro-N-hydroxy-2,2-dimethylpropanamide is a compound with a well-defined profile in terms of its chemical identity, synthesis, and analytical characterization. While its primary documented application is as an industrial intermediate, its core chemical structure, containing a hydroxamic acid group, places it in a class of molecules with profound importance in medicinal chemistry. This guide provides the necessary technical foundation for researchers to synthesize, purify, and characterize this compound. For drug development professionals, it highlights the potential of this molecule as a foundational scaffold for designing novel therapeutics, particularly metalloenzyme inhibitors. Future research into the specific biological activities of this compound and its derivatives could open new avenues for its application beyond its current use.
References
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PubChem. (n.d.). 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Yoo, J., & Lee, J. (2019). Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. Bioinformation, 15(5), 339–346. Retrieved from [Link]
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Ganesan, A. (2014). Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies. Journal of Biomolecular Structure & Dynamics, 32(12), 1964-1977. Retrieved from [Link]
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Clemente, I., & Chiarini, A. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5035. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2015000353A1 - Process for preparing clomazone, novel form and use of the same.
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PrepChem.com. (n.d.). Synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide. Retrieved from [Link]
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